molecular formula C23H36NO5S- B1265207 leukotriene E4(1-)

leukotriene E4(1-)

Numéro de catalogue: B1265207
Poids moléculaire: 438.6 g/mol
Clé InChI: OTZRAYGBFWZKMX-FRFVZSDQSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leukotriene E4(1-) is the leukotriene anion that is the conjugate base of leukotriene E4 arising from deprotonation of the two carboxy groups and protonation of the cysteinyl alpha-amino group. It has a role as a human metabolite. It is a dicarboxylic acid anion and a leukotriene anion. It is a conjugate base of a leukotriene E4.

Applications De Recherche Scientifique

Role in Respiratory Diseases

Leukotriene E4 is implicated in several respiratory conditions, particularly asthma and allergic rhinitis. It is known to induce bronchoconstriction, airway hyperresponsiveness, and inflammatory cell influx in the lungs. Research has demonstrated that LTE4 acts as a potent agonist for the human cysteinyl leukotriene type 1 receptor (CysLT1), which mediates these inflammatory responses .

Case Study: Asthma Management

A study highlighted LTE4's role as a biomarker for asthma exacerbations. Elevated urinary LTE4 levels correlate with increased airway inflammation and asthma severity, suggesting its potential use in monitoring disease progression and treatment efficacy .

Cardiovascular Implications

LTE4 has been linked to cardiovascular diseases through its involvement in inflammation and vascular permeability. It contributes to the pathophysiology of atherosclerosis by promoting endothelial dysfunction and vascular inflammation .

Research Findings

Recent studies have shown that LTE4 levels are elevated in patients with coronary artery disease, indicating its potential as a diagnostic marker for cardiovascular risk assessment .

Immune Response Modulation

Leukotriene E4 plays a vital role in modulating immune responses. It influences the activation and migration of immune cells, particularly eosinophils and mast cells, which are crucial in allergic reactions and chronic inflammatory diseases .

Case Study: Allergic Reactions

In vitro studies using human mast cell lines demonstrated that LTE4 induces significant intracellular signaling pathways leading to cytokine release, further emphasizing its role in allergic inflammation .

Clinical Biomarker Potential

Urinary LTE4 has emerged as a promising pharmacodynamic biomarker in clinical trials for various inflammatory diseases. Its stability and ease of measurement make it an attractive candidate for assessing therapeutic responses in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Clinical Applications

  • Monitoring Treatment Response: Elevated levels of urinary LTE4 can indicate poor response to corticosteroid treatments in asthmatic patients.
  • Therapeutic Targeting: Drugs targeting LTE4 pathways are being explored for their potential to alleviate symptoms associated with asthma and other allergic conditions.

Future Research Directions

Further research is needed to elucidate the complete spectrum of LTE4's biological effects and its mechanisms of action. Understanding the novel receptors involved in LTE4 signaling could lead to new therapeutic targets for managing inflammatory diseases.

Data Summary Table

Application AreaKey FindingsReferences
Respiratory DiseasesInduces bronchoconstriction; biomarker for asthma
Cardiovascular DiseasesElevated levels linked to coronary artery disease
Immune Response ModulationInfluences eosinophil activation
Clinical Biomarker PotentialUsed as pharmacodynamic biomarker

Analyse Des Réactions Chimiques

Metabolic Inactivation and Excretion

LTE4⁻ undergoes further modifications:

  • Hydroxylation : 20-hydroxy-LTE4 (20-OH-LTE4) is formed via cytochrome P450 enzymes, enhancing water solubility for excretion .

  • Urinary Excretion : ~5% of intravascular LTE4⁻ is excreted in urine as LTE4⁻ and N-acetyl-LTE4 .

MetaboliteStructural FeatureStabilityDetection Method
LTE4⁻Cysteinyl-dicarboxylateHighELISA, LC-MS
20-OH-LTE420-hydroxyl groupModerateMass spectrometry

Receptor Interactions and Signaling

While LTE4⁻ binds weakly to classical cys-LT receptors (CysLT1R/CysLT2R), it activates distinct pathways:

  • Sustained Erk Phosphorylation : In mast cells, LTE4⁻ induces prolonged Erk activation compared to LTD4, suggesting unique receptor crosstalk .

  • Calcium Mobilization : Partial desensitization of CysLT1R occurs with LTE4⁻ pretreatment, indicating partial agonism .

Comparative Receptor Affinity :

LigandCysLT1R Affinity (nM)CysLT2R Affinity (nM)
LTD41–510–50
LTE4⁻>1000>1000

Clinical Implications

  • Asthma Biomarker : Urinary LTE4⁻ levels >104 pg/mg creatinine correlate with severe asthma and aspirin-exacerbated respiratory disease .

  • Therapeutic Targets : Inhibitors of 5-LOX (e.g., zileuton) and CysLT1R antagonists (e.g., montelukast) reduce LTE4⁻-driven inflammation .

Propriétés

Formule moléculaire

C23H36NO5S-

Poids moléculaire

438.6 g/mol

Nom IUPAC

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoate

InChI

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/p-1/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1

Clé InChI

OTZRAYGBFWZKMX-FRFVZSDQSA-M

SMILES isomérique

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)SC[C@@H](C(=O)[O-])[NH3+]

SMILES canonique

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)[O-])O)SCC(C(=O)[O-])[NH3+]

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
leukotriene E4(1-)
Reactant of Route 2
leukotriene E4(1-)
Reactant of Route 3
leukotriene E4(1-)
Reactant of Route 4
leukotriene E4(1-)
Reactant of Route 5
leukotriene E4(1-)
Reactant of Route 6
leukotriene E4(1-)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.